N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-11-3-4-13(12(2)7-11)8-18(24)23-19-22-17(10-25-19)15-6-5-14(20)9-16(15)21/h3-7,9-10H,8H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJGVCDNLSUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide” typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.
Acetamide Formation: The resulting thiazole derivative is then reacted with 2,4-dimethylphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the acetamide group or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often studied for their catalytic properties in organic reactions.
Material Science:
Biology
Antimicrobial Agents: Thiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Research into thiazole derivatives for the development of new therapeutic agents for diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Molecular docking studies and biochemical assays would be necessary to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The target compound’s structural analogs differ primarily in substituents on the thiazole ring and acetamide group. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichlorophenyl group (electron-withdrawing) in the target compound may enhance stability and binding to hydrophobic enzyme pockets compared to electron-donating groups like methoxy (e.g., ’s coumarin derivative) .
Pharmacological Activity Comparisons
- α-Glucosidase Inhibition: The coumarin-thiazole hybrid in (IC₅₀: 8.2 µM) highlights the role of extended aromatic systems in enzyme inhibition, a feature less pronounced in the target compound .
- Anticonvulsant Activity: discusses quinazolinone-acetamide derivatives with dichlorophenyl groups, though their activity depends on substituent positioning (e.g., 2,4-dichloro vs. 3,4-dichloro), indicating that the target compound’s dichlorophenyl placement on the thiazole may optimize bioavailability .
Physicochemical Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 216–220°C () to 493–495 K (220–222°C, ), suggesting similar thermal stability .
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for simpler analogs, such as coupling substituted thiazole amines with acyl chlorides in dichloromethane/triethylamine .
Molecular Interactions
- Hydrogen Bonding : ’s crystal structure reveals N–H···N hydrogen bonds forming R²(8) motifs, a feature likely conserved in the target compound, enhancing crystalline packing .
- Hydrophobic Interactions : The dichlorophenyl and dimethylphenyl groups may engage in hydrophobic interactions with enzyme active sites, as seen in COX-2 inhibitors () .
Q & A
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
- Temperature control : Maintaining 70–80°C during alkylation steps minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) ensures reaction progression and purity .
[Basic] What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, thiazole NH protons resonate at δ 11.86 ppm, while aromatic protons appear between δ 6.67–8.67 ppm .
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+1]+ at m/z 446.30) validates molecular weight .
- Infrared (IR) Spectroscopy : Peaks at 1714 cm⁻¹ (C=O stretch) and 1604 cm⁻¹ (C=N/C=C) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity .
[Basic] What is the proposed mechanism of action for this compound in anticancer studies?
The compound targets the Hec1/Nek2 mitotic pathway, disrupting spindle assembly and inducing mitotic arrest in cancer cells. The thiazole core and chlorinated phenyl groups enhance binding affinity to Hec1, while the 2,4-dimethylphenyl group improves cellular permeability . In vitro studies show IC₅₀ values <10 µM against breast and colon cancer cell lines .
[Advanced] How can researchers optimize the synthetic protocol to address low yields in thiazole ring formation?
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies:
- Excess α-haloketone : A 1.5:1 molar ratio of α-haloketone to 2-aminothiophenol derivatives drives cyclization to completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
